(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile
Overview
Description
(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile is a chemical compound with the molecular formula C₈H₇F₅N₂S It is characterized by the presence of a pentafluorosulfanyl group attached to a phenyl ring, which is further substituted with an amino group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-4-(pentafluorosulfanyl)phenol with appropriate reagents to introduce the acetonitrile group .
Industrial Production Methods
Industrial production methods for (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile are not well-documented in the public domain. the synthesis likely involves scalable chemical processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and acetonitrile groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted phenylacetonitrile compounds.
Scientific Research Applications
(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The pentafluorosulfanyl group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity. The pathways involved in its action are determined by the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(pentafluorosulfanyl)phenol: Similar structure but lacks the acetonitrile group.
2-Amino-4-(trifluoromethyl)phenylacetonitrile: Contains a trifluoromethyl group instead of the pentafluorosulfanyl group.
Uniqueness
(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications where these properties are advantageous .
Properties
IUPAC Name |
2-[2-amino-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2S/c9-16(10,11,12,13)7-2-1-6(3-4-14)8(15)5-7/h1-2,5H,3,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRCHQXBVCQWHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194693 | |
Record name | (OC-6-21)-[3-Amino-4-(cyanomethyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-96-7 | |
Record name | (OC-6-21)-[3-Amino-4-(cyanomethyl)phenyl]pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-[3-Amino-4-(cyanomethyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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